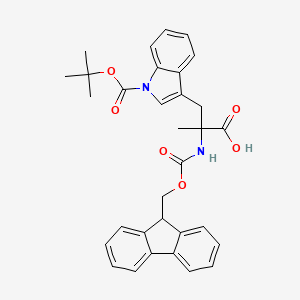
(R)-N-Fmoc-N'-Boc-alpha-Methyl pryptophan
説明
®-N-Fmoc-N’-Boc-alpha-Methyl tryptophan is a derivative of tryptophan, an essential amino acid. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the nitrogen atom and a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group. The alpha-methyl group adds steric hindrance, making it a unique variant of tryptophan. This compound is often used in peptide synthesis and various biochemical applications due to its stability and reactivity.
特性
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32N2O6/c1-31(2,3)40-30(38)34-18-20(21-11-9-10-16-27(21)34)17-32(4,28(35)36)33-29(37)39-19-26-24-14-7-5-12-22(24)23-13-6-8-15-25(23)26/h5-16,18,26H,17,19H2,1-4H3,(H,33,37)(H,35,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKJLYRFMUOEPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C)(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available tryptophan.
Protection of the Amino Group: The alpha-amino group of tryptophan is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting tryptophan with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of the Alpha-Methyl Group: The alpha-methyl group is introduced via alkylation. This step involves the use of a strong base like sodium hydride (NaH) and a methylating agent such as methyl iodide (CH3I).
Protection of the Indole Nitrogen: The indole nitrogen is protected with a fluorenylmethyloxycarbonyl (Fmoc) group. This is done by reacting the intermediate with Fmoc-Cl in the presence of a base like sodium carbonate (Na2CO3).
Industrial Production Methods
Industrial production of ®-N-Fmoc-N’-Boc-alpha-Methyl tryptophan follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: For controlled addition of reagents and temperature regulation.
Purification Steps: Including crystallization and chromatography to ensure high purity of the final product.
Quality Control: Analytical techniques such as HPLC and NMR are used to verify the structure and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction reactions can target the carbonyl groups, using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The protected groups (Fmoc and Boc) can be selectively removed under specific conditions, allowing for further functionalization.
Common Reagents and Conditions
Fmoc Removal: Piperidine in DMF (dimethylformamide) is commonly used to remove the Fmoc group.
Boc Removal: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is used to remove the Boc group.
Methylation: Methyl iodide (CH3I) in the presence of a strong base like NaH.
Major Products
Deprotected Tryptophan Derivatives: Removal of protecting groups yields various functionalized tryptophan derivatives.
Oxidized Products: Oxidation can lead to the formation of indole-3-carboxylic acid derivatives.
科学的研究の応用
Chemistry
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis (SPPS).
Chiral Catalysts: Acts as a chiral auxiliary in asymmetric synthesis.
Biology
Protein Engineering: Incorporated into proteins to study structure-function relationships.
Fluorescent Probes: Used in the development of fluorescent probes for imaging and diagnostic applications.
Medicine
Drug Development: Investigated for its potential in developing new therapeutic agents.
Biomarker Discovery: Used in research to identify biomarkers for various diseases.
Industry
Pharmaceuticals: Employed in the synthesis of complex pharmaceutical compounds.
Biotechnology: Utilized in the production of biotechnological products, including enzymes and antibodies.
作用機序
The mechanism by which ®-N-Fmoc-N’-Boc-alpha-Methyl tryptophan exerts its effects is primarily through its incorporation into peptides and proteins. The protecting groups (Fmoc and Boc) facilitate selective reactions, allowing for precise modifications. The alpha-methyl group introduces steric hindrance, influencing the conformation and reactivity of the compound. This can affect the binding affinity and specificity of peptides and proteins in which it is incorporated.
類似化合物との比較
Similar Compounds
®-N-Fmoc-alpha-Methyl tryptophan: Lacks the Boc protecting group.
®-N-Boc-alpha-Methyl tryptophan: Lacks the Fmoc protecting group.
®-N-Fmoc-N’-Boc-tryptophan: Lacks the alpha-methyl group.
Uniqueness
Dual Protection: The presence of both Fmoc and Boc groups allows for selective deprotection and functionalization.
Alpha-Methyl Group: Adds steric hindrance, making it unique compared to other tryptophan derivatives.
Versatility: Used in a wide range of applications from peptide synthesis to drug development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


